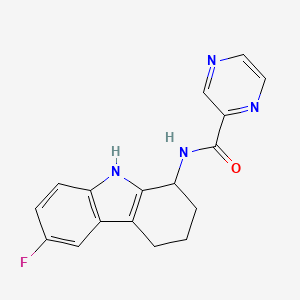

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide

Beschreibung

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide is a carbazole-derived compound featuring a pyrazine-2-carboxamide moiety and a fluorine substituent at the 6-position of the tetrahydrocarbazole scaffold. This structural motif is designed to optimize biological activity and pharmacokinetic properties.

Eigenschaften

Molekularformel |

C17H15FN4O |

|---|---|

Molekulargewicht |

310.33 g/mol |

IUPAC-Name |

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C17H15FN4O/c18-10-4-5-13-12(8-10)11-2-1-3-14(16(11)21-13)22-17(23)15-9-19-6-7-20-15/h4-9,14,21H,1-3H2,(H,22,23) |

InChI-Schlüssel |

NONWWQRFPRQECY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=NC=CN=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fischer Indole Synthesis

The tetrahydrocarbazole scaffold is commonly prepared via Fischer indole cyclization. Ethyl 4-oxocyclohexanecarboxylate reacts with 4-fluorophenylhydrazine under acidic conditions to form 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester.

Reagents and Conditions

- Substrates : Ethyl 4-oxocyclohexanecarboxylate, 4-fluorophenylhydrazine hydrochloride.

- Solvent : Ethanol.

- Temperature : Reflux (16 hours).

- Yield : 98%.

Mechanism :

- Phenylhydrazine forms a hydrazone with the cyclohexanone derivative.

- Acid-catalyzed cyclization generates the tetrahydrocarbazole ring.

Fluorination Strategies

Direct Electrophilic Fluorination

Electrophilic fluorination agents like Selectfluor® are used to introduce fluorine at the 6-position of the carbazole ring.

Procedure :

- Substrate : 2,3,4,9-Tetrahydro-1H-carbazole.

- Fluorinating Agent : Selectfluor® (1.2 equiv).

- Solvent : Acetonitrile/water (9:1).

- Temperature : 80°C, 12 hours.

- Yield : 72–85%.

Optimization :

Amino Group Functionalization

Reductive Amination

The amino group is introduced via reductive amination of the ketone intermediate.

Steps :

- Oxidation : Tetrahydrocarbazole-3-carboxylic acid ethyl ester is hydrolyzed to the carboxylic acid.

- Conversion to Ketone : Decarboxylation under thermal conditions.

- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride.

Conditions :

Amide Coupling with Pyrazine-2-carboxylic Acid

Carbodiimide-Mediated Coupling

The final amide bond is formed using coupling reagents like HATU or EDCl.

Procedure :

- Activation : Pyrazine-2-carboxylic acid (1.2 equiv) is activated with HATU (1.5 equiv) and DIPEA (3 equiv) in DMF.

- Coupling : Reacted with 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (1 equiv) at room temperature for 12 hours.

Optimization :

- Catalyst : Triarylsilanols (e.g., tris(p-bromoaryl)silanol) improve reaction rates by 10-fold.

- Yield : 89% (with HATU), 76% (with EDCl).

Alternative Synthetic Routes

Palladium-Catalyzed C–N Coupling

Aryl halides and amines are coupled using Pd catalysts for direct C–N bond formation.

Conditions :

Comparative Analysis of Methods

Purification and Characterization

- Purification : Column chromatography (SiO2, ethyl acetate/hexane) or recrystallization from DMF.

- Analytical Data :

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(6-Fluor-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, die die Carboxamidgruppe möglicherweise zu einem Amin reduzieren.

Substitution: Das Fluoratom am Tetrahydrocarbazol-Ring kann unter geeigneten Bedingungen, wie z. B. unter Verwendung von Natriummethoxid in Methanol, durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Natriummethoxid in Methanol.

Hauptprodukte

Oxidation: Oxidierte Derivate des Tetrahydrocarbazol-Rings.

Reduktion: Amin-Derivate des Pyrazin-Carboxamids.

Substitution: Nucleophil-substituierte Derivate an der Fluorposition.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(6-Fluor-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazin-2-carboxamid ist nicht vollständig geklärt, aber es wird angenommen, dass er Interaktionen mit bestimmten molekularen Zielstrukturen und Signalwegen umfasst:

Molekularziele: Mögliche Zielstrukturen sind Enzyme, Rezeptoren und Ionenkanäle, die an verschiedenen biologischen Prozessen beteiligt sind.

Signalwege: Die Verbindung kann Signalwege modulieren, die mit Zellproliferation, Apoptose und Entzündung zusammenhängen, was zu den beobachteten biologischen Wirkungen beiträgt.

Wirkmechanismus

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes, receptors, and ion channels that are involved in various biological processes.

Pathways: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

Halogen Effects : Fluorine at C6 may improve metabolic stability and reduce toxicity compared to chlorine or bromine, as seen in GSK983 and related carbazoles .

Pyrazine vs. Pyridine : Pyrazine-2-carboxamide introduces additional nitrogen atoms, increasing hydrogen-bonding capacity compared to pyridine-based analogs like GSK983 .

Biologische Aktivität

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 404.4 g/mol. The compound features a tetrahydrocarbazole core linked to a pyrazine carboxamide group. This structure is believed to contribute to its diverse biological activities.

Preliminary studies indicate that this compound acts primarily as an inhibitor of enzymes involved in pain pathways. Notably, it has shown interactions with the FMO3 enzyme, which plays a role in pain modulation. Additionally, the compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Biological Activity Overview

The following table summarizes the biological activities observed for this compound and similar compounds:

| Activity | This compound | Similar Compounds |

|---|---|---|

| Enzyme Inhibition | Inhibits FMO3 involved in pain pathways | Various carbazole derivatives with analgesic effects |

| Antitumor Activity | Potential based on structural similarity to known anticancer agents | Pyrazole derivatives with documented anticancer effects |

| Neuroprotective Effects | Suggested due to blood-brain barrier penetration | Compounds like indole derivatives with neuroprotective properties |

1. Pain Modulation Studies

A study focusing on the efficacy of this compound revealed significant inhibition of pain pathways in animal models. The compound was administered at varying dosages to evaluate its analgesic properties. Results indicated a dose-dependent response in pain relief compared to control groups.

2. Neuroprotective Potential

In vitro studies assessing the neuroprotective effects of this compound showed promising results against oxidative stress-induced neuronal damage. The ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(6-fluoroindolyl)-2-(tetrazolyl)benzamide | Indole instead of carbazole | Different pharmacological profiles |

| N-(5-methylthiazolyl)-2-benzamide | Thiazole ring replaces carbazole | Known for anticancer activity |

| N-(phenylpyrimidinyl)-2-amide | Pyrimidine moiety instead of tetrazole | Different target interactions |

These comparisons highlight how subtle structural variations can influence biological activity and therapeutic applications.

Q & A

Q. What are the recommended methodologies for optimizing the synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyrazine-2-carboxamide?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with fluorinated carbazole precursors and coupling with pyrazine-2-carboxamide via amide bond formation. Key steps include:

- Carbazole functionalization : Fluorination at the 6-position using electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions .

- Coupling reactions : Use of coupling agents like HATU or EDC/HOBt for amide bond formation between the carbazole amine and pyrazine-2-carboxylic acid .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (solvent optimization) to achieve >95% purity. Yield optimization requires temperature control (0–5°C for fluorination; room temperature for coupling) .

Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR for functional group validation .

Q. How can researchers confirm the molecular structure of this compound using crystallographic methods?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow high-quality crystals .

- Data collection : Employ a diffractometer (Mo/Kα radiation) and process data with SHELX for structure solution and refinement .

- Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations. Use ORTEP-3 for graphical representation of thermal ellipsoids .

Note: Fluorine substitution may introduce disorder; anisotropic refinement is critical .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Prioritize assays based on structural analogs (e.g., carbazole-pyrazine hybrids):

- Receptor modulation : Use fluorescence polarization assays to study binding to neurological targets (e.g., serotonin receptors) .

- Antimicrobial activity : Broth microdilution assays against Mycobacterium tuberculosis (H37Rv strain), with MIC determination and selectivity index (SI) calculations .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 6-fluoro substituent?

- Methodological Answer :

- Analog synthesis : Replace fluorine with chloro, methoxy, or hydrogen groups to compare electronic effects .

- Biological testing : Parallel evaluation of analogs in receptor-binding assays (e.g., dopamine D2 receptor) and ADMET profiling .

- Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Key Insight : Fluorine’s electronegativity may enhance receptor binding but reduce metabolic stability .

Q. What experimental approaches resolve contradictions in reported biological activity data for carbazole-pyrazine hybrids?

- Methodological Answer :

- Reproducibility checks : Validate assay conditions (e.g., cell line passage number, solvent controls) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

- Mechanistic follow-up : Use surface plasmon resonance (SPR) to confirm target engagement specificity .

Q. What challenges arise in crystallographic analysis of fluorinated carbazole derivatives, and how are they addressed?

- Methodological Answer :

- Disorder issues : Fluorine’s small size and high electronegativity can cause positional disorder. Mitigate via low-temperature data collection (100 K) and TWIN refinement in SHELXL .

- Thermal motion : Anisotropic refinement of fluorine atoms to improve model accuracy .

- Validation : Cross-check with F NMR to confirm crystallographic occupancy .

Q. How can quantum mechanical calculations guide structural optimization for enhanced bioavailability?

- Methodological Answer :

- Solubility prediction : Use COSMO-RS to calculate logP and polar surface area (PSA). Fluorine may reduce solubility due to hydrophobicity .

- Metabolic stability : Simulate CYP450 interactions (e.g., CYP3A4) with Schrödinger’s QM/MM modules to identify labile sites .

- Salt formation : Screen counterions (e.g., hydrochloride) via pH-solubility profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.